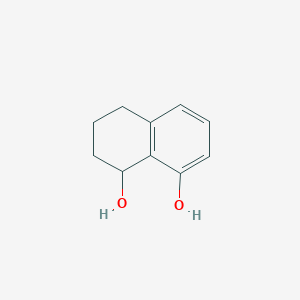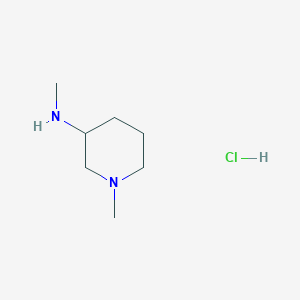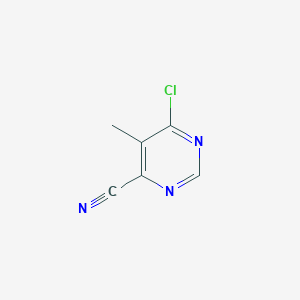
4-Isopropyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an isopropyl group attached to the fourth carbon of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of 4-isopropylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of 4-isopropylphenylacetic acid under acidic conditions to form the indene ring structure .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 4-isopropylindene is hydrogenated in the presence of a palladium catalyst supported on carbon. The reaction is carried out at temperatures ranging from 100 to 150°C and pressures of 10 to 20 atmospheres .
化学反応の分析
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylindanone.
Reduction: 4-Isopropylindane.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
作用機序
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
2,3-Dihydro-1H-indene: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4,7-Dimethyl-2,3-dihydro-1H-indene: Contains two methyl groups instead of an isopropyl group, which can affect its steric properties and reactivity.
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: Features a formyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 4-Isopropyl-2,3-dihydro-1H-indene is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it a valuable compound in the synthesis of specialized chemicals and in research applications where specific molecular interactions are desired .
特性
分子式 |
C12H16 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC名 |
4-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChIキー |
AUNDLLOFYWDKGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)


